![molecular formula C16H13N3O B5525404 1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone CAS No. 469880-57-7](/img/structure/B5525404.png)

1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone

Vue d'ensemble

Description

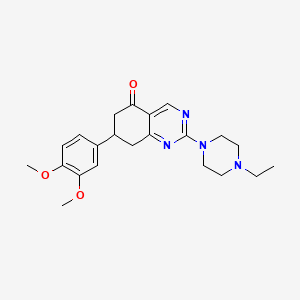

The compound "1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone" is part of a broader class of chemicals known for their heterocyclic and pharmacological properties. The focus here is on its chemical structure, synthesis methods, and fundamental properties without delving into drug applications or dosages.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions between specific aldehydes and amines, leading to compounds with potential antimicrobial activities. For instance, synthesis involving β-phenylcinnamaldehyde and p-acetylaniline has been characterized by X-ray diffraction, indicating a double bond length conforming to expected values for similar structures (Analytical Sciences: X-ray Structure Analysis Online, 2008).

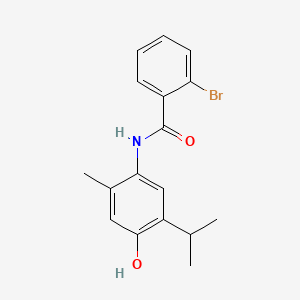

Molecular Structure Analysis

Single-crystal X-ray diffraction provides insights into the molecular structure of these compounds, revealing non-planar configurations and E configurations with respect to the imine C=N bond. This structural information is crucial for understanding the compound's reactivity and interaction with various substrates (Analytical Sciences: X-ray Structure Analysis Online, 2008).

Chemical Reactions and Properties

Reactivity studies involve examining how these compounds participate in various chemical reactions, such as hydrocarboxylation, which can be catalyzed by Cu(II) under certain conditions to produce disubstituted amino acids, demonstrating the compound's versatility in organic synthesis (Pharmaceuticals, 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are determined through techniques like X-ray diffraction and differential scanning calorimetry. These properties are essential for the compound's application in material science and pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties include the compound's reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives. Studies on the hydrogen-bonding patterns in related enaminones have provided insights into the inter- and intramolecular interactions that influence the compound's chemical behavior (Acta crystallographica. Section C, Crystal structure communications, 2007).

Applications De Recherche Scientifique

Antimicrobial Activity

Research on heterocyclic compounds, which are crucial in pharmaceutical industry and drug research, has explored the synthesis and antimicrobial activities of related compounds. For instance, a study by Wanjari (2020) detailed the synthesis of a related compound and its tested antimicrobial efficacy against gram-positive and gram-negative bacteria, highlighting the pharmaceutical potential of these compounds in combating infections (Wanjari, 2020).

DNA Interaction and Docking Studies

Another significant application involves the investigation of DNA binding properties and the potential for drug development. Kurt et al. (2020) synthesized novel Schiff base ligands and their complexes, assessing their DNA interaction capabilities and conducting docking studies to evaluate their suitability as drug candidates, emphasizing the role of such compounds in developing new therapeutic agents (Kurt et al., 2020).

Material Science Applications

In the realm of materials science, compounds related to "1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone" have been studied for their potential in creating high-performance materials. Chang et al. (2012) discussed the synthesis of phosphinated diamines and their application in producing transparent polyimides with high glass transition temperatures, showcasing the importance of these compounds in developing advanced materials with specific thermal and optical properties (Chang et al., 2012).

Antiviral and Antimicrobial Agents

Furthermore, the design and synthesis of derivatives have been directed towards antiviral and antimicrobial applications. Studies like those by Che et al. (2015) have identified certain derivatives as inhibitors of HIV-1 replication, offering insights into the development of novel antiviral compounds (Che et al., 2015).

Chemical Synthesis and Characterization

Additionally, research on the synthesis, reactions, and characterization of related compounds provides foundational knowledge for further application development. For example, Merugu et al. (2010) detailed the microwave-assisted synthesis of certain derivatives, evaluating their antibacterial activity and contributing to the understanding of their chemical properties and potential applications (Merugu et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[(3-aminoisoindol-1-ylidene)amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-10(20)11-6-8-12(9-7-11)18-16-14-5-3-2-4-13(14)15(17)19-16/h2-9H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULWRIGCPOCYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194795 | |

| Record name | 1-[4-[(3-Amino-1H-isoindol-1-ylidene)amino]phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

469880-57-7 | |

| Record name | 1-[4-[(3-Amino-1H-isoindol-1-ylidene)amino]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469880-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[(3-Amino-1H-isoindol-1-ylidene)amino]phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)